molecular formula C25H24O7 B1244091 Gnetofuran A

Gnetofuran A

Cat. No.: B1244091
M. Wt: 436.5 g/mol
InChI Key: IAVPPBSOVIMKKR-MIHLAISXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetofuran A is a stilbenolignan, a hybrid secondary metabolite combining structural features of stilbenes and lignans. It is predominantly isolated from Gnetum species, such as Gnetum cleistostachyum and Gnetum parvifolium . Structurally, it contains a benzodioxane core formed via oxidative coupling between hydroxystilbenes (e.g., isorhapontigenin) and monolignols (e.g., sinapyl alcohol) during lignification . The compound exhibits moderate anti-inflammatory activity, particularly in inhibiting TNF-α and malondialdehyde (MDA) production in vitro . Its biosynthesis involves biomimetic pathways, enabling synthetic isolation through cross-coupling reactions .

Properties

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

5-[(E)-2-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C25H24O7/c1-30-22-11-16(5-6-21(22)29)24-20(13-26)19-9-15(10-23(31-2)25(19)32-24)4-3-14-7-17(27)12-18(28)8-14/h3-12,20,24,26-29H,13H2,1-2H3/b4-3+/t20-,24+/m1/s1

InChI Key

IAVPPBSOVIMKKR-MIHLAISXSA-N

SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C4=CC(=CC(=C4)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O

Synonyms

gnetofuran A

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions of Gnetofuran A

Oxidation
this compound undergoes oxidation, particularly in alkaline conditions, forming quinone derivatives. The reaction proceeds via electron transfer from the hydroxyl groups, yielding products with enhanced electrophilicity. For example:
Gnetofuran A+H2O2pH>7Quinone derivative+2H2O\text{this compound}+\text{H}_2\text{O}_2\xrightarrow{\text{pH}>7}\text{Quinone derivative}+2\text{H}_2\text{O}

Esterification
Acetylation with acetic anhydride in the presence of sulfuric acid produces acetate esters, modifying solubility and bioavailability:
Gnetofuran A+(CH3CO)2OH2SO4Acetylated product+CH3COOH\text{this compound}+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{H}_2\text{SO}_4}\text{Acetylated product}+\text{CH}_3\text{COOH}
This reaction targets hydroxyl groups on the aromatic ring.

Glycosylation
Enzymatic glycosylation adds sugar moieties (e.g., glucose) to the phenolic –OH groups, enhancing water solubility. UDP-glucose-dependent glycosyltransferases catalyze this process.

Metal Chelation
this compound forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carbonyl groups, critical for its antioxidant activity:
Gnetofuran A+Fe3+Fe Gnetofuran A complex\text{this compound}+\text{Fe}^{3+}\rightarrow \text{Fe this compound complex}

Table 1: Key Reactions of this compound

Reaction TypeReactantsProductsConditionsReferences
OxidationH₂O₂, alkaline bufferQuinone derivativespH 8–10, 25°C
EsterificationAcetic anhydride, H₂SO₄Acetylated this compound60°C, 2 hr
GlycosylationUDP-glucose, enzymeGlycosylated this compound37°C, pH 7.4
ChelationFeCl₃Fe³⁺-Gnetofuran A complexAqueous, 25°C

Table 2: Research Findings

Study FocusMethodsKey ResultsReferences
Antioxidant capacityDPPH assay, ESR spectroscopyIC₅₀ = 12.5 μM (free radical scavenging)
Metal interactionUV-Vis, NMRStable 1:1 complex with Fe³⁺ (log K = 4.2)
Metabolic stabilityHPLC-MSt₁/₂ = 45 min (rat liver microsomes)

Reaction Mechanisms

  • Oxidation : Proceeds via a two-step mechanism: (1) deprotonation of phenolic –OH groups under alkaline conditions, followed by (2) electron transfer to oxidants like H₂O₂, forming semiquinone radicals that dimerize or react further .

  • Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen, facilitated by acid catalysis2.

  • Chelation : Coordination of metal ions through ortho-dihydroxy groups, stabilizing the complex via resonance .

Stability and Reaction Conditions

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) media, with optimal stability at pH 5–7.

  • Thermal Stability : Decomposes above 80°C, releasing CO and phenolic byproducts.

  • Light Exposure : UV irradiation accelerates oxidation, necessitating dark storage.

Comparison with Similar Compounds

Gnetofuran A belongs to a broader class of stilbenolignans and hydroxystilbenes with shared biosynthetic origins. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues
Compound Molecular Features Source Key Differences from this compound
Gnetofuran B C₁₆H₁₄O₅; β–5′ coupling, methoxy groups Gnetum spp. Additional methoxy substitution at C-3
Gnetucleistol F Benzodioxane core with hydroxylation at C-8 Gnetum cleistostachyum Lack of furan ring; altered hydroxylation pattern
Lehmbachol D β–5′ coupling, geranylated side chain Gnetum spp. Geranylation enhances lipophilicity
Gnetumontanin C C-linked glycoside at C-7 Gnetum montanum Glycosylation improves water solubility

Key Structural Insights :

  • This compound’s benzodioxane structure distinguishes it from glycosylated derivatives (e.g., gnetumontanin C) .
  • Unlike geranylated analogues (e.g., lehmbachol D), this compound lacks hydrophobic side chains, influencing its membrane permeability .
Functional Analogues
Compound Bioactivity Mechanism Efficacy vs. This compound
Resveratrol Antioxidant, anti-inflammatory ROS scavenging, NF-κB inhibition Lower anti-inflammatory potency
Astringin Antioxidant, lignin precursor Radical quenching Higher water solubility (glycoside)
Gnetol Antifungal, cytotoxic Membrane disruption Broader antimicrobial spectrum
Malaysianol E Antiplasmodial, anticancer DNA intercalation Distinct molecular targets

Key Functional Insights :

  • This compound’s TNF-α inhibition (IC₅₀ ~20 μM) is comparable to resveratrol but less potent than synthetic NSAIDs .
  • Unlike astringin (a piceatannol glycoside), this compound’s aglycone form reduces water solubility but enhances cellular uptake .
Pharmacokinetic and Solubility Profiles
Compound Solubility (Water) LogP Bioavailability
This compound Low (aglycone) ~2.5 Moderate
Gnetumontanin C High (glycoside) ~1.2 High
Gnetofuran B Soluble in DMSO, ethanol ~2.8 Moderate

Key Pharmacokinetic Insights :

  • Glycosylation (e.g., gnetumontanin C) enhances solubility but limits blood-brain barrier penetration compared to this compound .
  • This compound’s moderate LogP (~2.5) suggests balanced lipophilicity for cellular absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnetofuran A
Reactant of Route 2
Gnetofuran A

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